molecular formula C23H29N3O4 B2770160 N-(2-methylcyclohexyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872856-84-3

N-(2-methylcyclohexyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2770160
CAS No.: 872856-84-3
M. Wt: 411.502
InChI Key: MLQFQBOPIRPDKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylcyclohexyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C23H29N3O4 and its molecular weight is 411.502. The purity is usually 95%.
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Biological Activity

N-(2-methylcyclohexyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, with CAS number 872856-84-3, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23_{23}H29_{29}N3_{3}O4_{4}
  • Molecular Weight : 411.5 g/mol

The compound's biological activity is primarily attributed to its structural components, which include an indole moiety and a morpholino group. These features are known to interact with various biological targets, including enzymes and receptors involved in inflammatory processes.

Anti-inflammatory Activity

A significant aspect of the compound's biological profile is its anti-inflammatory potential. Studies indicate that it can inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which are critical mediators in inflammatory responses. For instance, in vivo studies demonstrated that treatment with the compound resulted in a statistically significant reduction in cytokine levels compared to control groups (p < 0.05) .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary results suggest that it exhibits antiproliferative effects against various cancer cell lines. For example, compounds structurally related to this compound have shown IC50_{50} values in the low micromolar range against HeLa and MCF-7 cell lines .

Study 1: In Vivo Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of the compound, it was administered at doses of 50 mg/kg and 100 mg/kg. The results showed a dose-dependent inhibition of edema formation, with the highest dose achieving up to 67% inhibition at 6 hours post-treatment. This was comparable to dexamethasone, a well-known anti-inflammatory drug .

Study 2: Cytokine Inhibition

Another study highlighted the compound's ability to significantly inhibit IL-1β and TNF-α levels in inflamed tissues. The inhibition rates were comparable to those achieved with standard anti-inflammatory treatments, suggesting that this compound may serve as a viable therapeutic option for inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50_{50} (μM)Primary Activity
This compoundStructureNot yet determinedAnti-inflammatory, Anticancer
ICMD-01Similar structure0.52 (HeLa), 0.34 (MCF-7)Anticancer
IndomethacinStandard anti-inflammatoryNot applicableAnti-inflammatory

Properties

IUPAC Name

N-(2-methylcyclohexyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-16-6-2-4-8-19(16)24-23(29)22(28)18-14-26(20-9-5-3-7-17(18)20)15-21(27)25-10-12-30-13-11-25/h3,5,7,9,14,16,19H,2,4,6,8,10-13,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQFQBOPIRPDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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